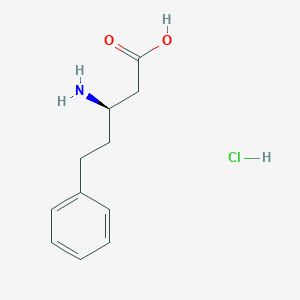

(R)-3-Amino-5-phenylpentanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-5-phenylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSXWQCQDYAEFF-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647446 | |

| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-98-1 | |

| Record name | (3R)-3-Amino-5-phenylpentanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-5-phenylpentanoic acid hydrochloride: A Comprehensive Physicochemical Profile for Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the essential physicochemical properties of (R)-3-Amino-5-phenylpentanoic acid hydrochloride. As a chiral amino acid derivative with applications in biochemical research and as a building block for pharmaceutical synthesis, a thorough understanding of its fundamental characteristics is paramount. This document offers an in-depth examination of its chemical identity, solid-state and solution behavior, and the analytical methodologies crucial for its characterization. The insights presented herein are intended to empower researchers and formulation scientists to optimize its use in novel therapeutic agents.

Introduction: The Significance of Physicochemical Characterization

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is a foundational pillar for success. These properties govern a compound's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile in vivo. For this compound, a molecule recognized for its utility in developing targeted therapies, a comprehensive physicochemical profile is indispensable. This guide elucidates the critical parameters of this compound, providing the necessary data and methodologies to inform rational drug design and formulation strategies.

Chemical Identity and Structure

A precise understanding of the chemical identity of this compound is the starting point for all further investigation. This includes its structural formula, molecular weight, and key identifiers that ensure its unambiguous recognition.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | D-β-Nva(5-phenyl)-OH·HCl | |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 229.7 g/mol | [1][2] |

| CAS Number | 147228-37-3 or 331846-98-1 | [1][3] |

Note: Multiple CAS numbers appear in various sources for this compound. Verification based on the specific supplier and lot is recommended.

The stereochemistry at the C3 position, designated as (R), is a critical feature of this molecule and plays a significant role in its biological activity. The hydrochloride salt form is commonly used to enhance solubility and stability.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) profoundly influence its handling, processing, bioavailability, and stability. Key parameters include the melting point and physical appearance.

Physical Appearance and Melting Point

The melting point is a crucial indicator of purity and provides a baseline for formulation development.[4] A sharp melting range is indicative of a pure crystalline compound, whereas a broad melting range can suggest the presence of impurities.[5]

Table 2: Solid-State Properties of this compound

| Parameter | Value | Source |

| Appearance | White to off-white powder | |

| Melting Point | 150-156 °C |

This melting range suggests the substance is a crystalline solid.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] It provides highly precise melting point data by detecting the heat absorbed by the sample during its phase change from solid to liquid.[7][8]

Workflow for DSC Analysis:

Figure 1: A generalized workflow for determining the melting point of a substance using Differential Scanning Calorimetry.

Causality in Experimental Choices:

-

Dry, Powdered Sample: Ensures uniform heat distribution and prevents interference from residual solvents.[9]

-

Sealed Crucible: Prevents loss of sample due to sublimation or decomposition.[10]

-

Controlled Heating Rate: A consistent heating rate, typically around 1°C/minute as the expected melting point is approached, is crucial for accurate and reproducible results.[9]

-

Inert Atmosphere: Purging the sample chamber with an inert gas like nitrogen minimizes oxidative degradation.

Solution Behavior

The behavior of this compound in solution is critical for its absorption, distribution, and formulation into liquid dosage forms. Key parameters include solubility and the acid dissociation constant (pKa).

Solubility

Table 3: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Expected to be soluble |

| Methanol | Expected to be soluble |

Note: Experimental determination of quantitative solubility in various pharmaceutically relevant solvents is a critical step in pre-formulation studies.

Acid Dissociation Constant (pKa)

The pKa values of a molecule's ionizable groups dictate its charge state at different pH levels, which profoundly impacts its interaction with biological membranes and receptors. As an amino acid derivative, this compound possesses both an acidic (carboxylic acid) and a basic (amine) functional group.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of substances.[11] The process involves the gradual addition of a titrant (an acid or a base) to a solution of the sample and monitoring the corresponding change in pH.[12][13]

Workflow for Potentiometric Titration:

Sources

- 1. This compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 331846-98-1|this compound|BLD Pharm [bldpharm.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. Melting Point Test - CD Formulation [formulationbio.com]

- 6. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. youtube.com [youtube.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (R)-3-Amino-5-phenylpentanoic acid Hydrochloride

Abstract

This comprehensive technical guide details a robust and reproducible methodology for the synthesis of (R)-3-Amino-5-phenylpentanoic acid hydrochloride, a chiral β-amino acid of significant interest in pharmaceutical research and development. This document provides a detailed, step-by-step protocol, encompassing the synthesis of the racemic parent compound via a modified malonic ester synthesis, followed by an efficient chiral resolution to isolate the desired (R)-enantiomer. The guide is intended for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the chemical principles and critical parameters governing each synthetic step. All protocols have been designed to be self-validating, and key data are presented in a clear, tabular format for ease of reference.

Introduction

This compound is a key chiral building block in the synthesis of various biologically active molecules. Its structural motif, a β-amino acid with a phenylpropyl side chain, is found in a number of pharmacologically relevant compounds. The precise stereochemical orientation of the amino group is often crucial for the desired biological activity, making the enantioselective synthesis of this compound a critical aspect of its application.

This guide presents a practical and scalable synthetic route, beginning with readily available starting materials and proceeding through a logical sequence of well-established chemical transformations. The chosen strategy involves an initial synthesis of the racemic 3-amino-5-phenylpentanoic acid, followed by a classical diastereomeric salt resolution, which remains a highly effective and cost-efficient method for obtaining enantiomerically pure compounds in many laboratory and industrial settings.

Overall Synthetic Strategy

The synthesis of this compound is approached in a three-stage process. The first stage involves the synthesis of the racemic carboxylic acid precursor, 5-phenylpentanoic acid, through a malonic ester synthesis pathway. The second stage focuses on the introduction of the amino group to yield racemic 3-amino-5-phenylpentanoic acid. The final and most critical stage is the chiral resolution of the racemate to isolate the desired (R)-enantiomer, followed by the formation of the hydrochloride salt.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 5-Phenylpentanoic Acid

This stage utilizes the well-established malonic ester synthesis to construct the carbon skeleton of the target molecule.[1][2]

Step 1.1: Synthesis of Diethyl (3-phenylpropyl)malonate

The initial step involves the alkylation of diethyl malonate with 3-phenyl-1-bromopropane. The acidic α-hydrogen of diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate which then undergoes an SN2 reaction with the alkyl halide.[1]

-

Materials:

-

Diethyl malonate

-

3-Phenyl-1-bromopropane

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, add 3-phenyl-1-bromopropane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with a saturated aqueous NH4Cl solution and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain crude diethyl (3-phenylpropyl)malonate.

-

Purify the crude product by vacuum distillation to yield the pure product as a colorless oil.

-

Step 1.2: Hydrolysis and Decarboxylation to 5-Phenylpentanoic Acid

The synthesized diester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the desired 5-phenylpentanoic acid.[2]

-

Materials:

-

Diethyl (3-phenylpropyl)malonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Protocol:

-

In a round-bottom flask, dissolve diethyl (3-phenylpropyl)malonate in ethanol.

-

Add a solution of potassium hydroxide (2.5 eq) in water to the flask.

-

Heat the mixture to reflux for 3-4 hours to effect saponification.

-

After cooling, remove the ethanol by rotary evaporation.

-

Acidify the aqueous residue to pH 1-2 with concentrated HCl, which will cause the dicarboxylic acid to precipitate.

-

Heat the acidified mixture to reflux for an additional 2-3 hours to induce decarboxylation, observed by the evolution of CO2 gas.

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-phenylpentanoic acid as a solid.

-

The product can be further purified by recrystallization from a suitable solvent like hexane.

-

Stage 2: Synthesis of Racemic 3-Amino-5-phenylpentanoic Acid

The introduction of the amino group at the β-position can be achieved through various methods. A common approach involves the Hofmann rearrangement of an amide, which is a reliable method for converting a carboxylic acid to an amine with one less carbon atom. However, for the synthesis of a β-amino acid, a more direct approach is often preferred. An alternative and effective strategy is the conjugate addition of an ammonia equivalent to an α,β-unsaturated ester, which can be formed from the corresponding β-hydroxy ester.

For the purpose of this guide, a well-documented approach involving the use of a chiral auxiliary for an asymmetric synthesis will be adapted for the racemic synthesis to provide a general framework. This involves the conversion of the carboxylic acid to an N-acyl chiral auxiliary, followed by an α-bromination and subsequent displacement with an azide, which is then reduced to the amine. For a racemic synthesis, the chiral auxiliary is omitted.

A more direct and scalable approach for the racemic synthesis is the Ritter reaction on a suitable precursor, or a variation of the Hell-Volhard-Zelinsky reaction followed by amination. A straightforward method involves the conversion of the carboxylic acid to its amide, followed by a Hofmann rearrangement.

Step 2.1: Synthesis of 5-Phenylpentanamide

-

Materials:

-

5-Phenylpentanoic acid

-

Thionyl chloride (SOCl2)

-

Ammonium hydroxide (NH4OH) solution (concentrated)

-

Dichloromethane (DCM)

-

-

Protocol:

-

In a round-bottom flask, dissolve 5-phenylpentanoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the resulting crude acid chloride in dichloromethane and cool in an ice bath.

-

Slowly add concentrated ammonium hydroxide solution with vigorous stirring.

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na2SO4, and concentrate to yield 5-phenylpentanamide.

-

Step 2.2: Hofmann Rearrangement to Racemic 3-Amino-5-phenylpentanoic Acid

The Hofmann rearrangement of the unsubstituted amide is not a direct route to the target β-amino acid. A more appropriate method for introducing the amino group at the 3-position is via a Curtius or Schmidt rearrangement of a suitable precursor, or through an α-amination of a corresponding enolate.

A more practical and commonly used approach for the synthesis of β-amino acids is the Rodionov reaction , which involves the condensation of an aldehyde with malonic acid and ammonia.

Alternative Route: Michael Addition

A highly efficient method for the synthesis of β-amino acids is the Michael addition of an amine to an α,β-unsaturated ester.[3][4]

-

Step 2.1 (alternative): Synthesis of Ethyl 5-phenyl-2-pentenoate This intermediate can be prepared from 3-phenylpropanal via a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate.

-

Step 2.2 (alternative): Michael Addition of Ammonia The conjugate addition of ammonia or a protected ammonia equivalent (e.g., benzylamine, followed by debenzylation) to the α,β-unsaturated ester yields the racemic β-amino ester. Subsequent hydrolysis of the ester provides the racemic 3-amino-5-phenylpentanoic acid.

Stage 3: Chiral Resolution and Hydrochloride Salt Formation

This stage is crucial for obtaining the desired enantiomerically pure product. Diastereomeric salt formation with a chiral resolving agent is a time-tested and effective method.[5][6]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Asymmetric synthesis of beta-amino esters by aza-Michael reaction of alpha,beta-unsaturated amides using (S,S)-(+)-pseudoephedrine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Amino-5-phenylpentanoic acid hydrochloride crystal structure

An In-Depth Technical Guide to the Crystallographic Analysis of (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Abstract

This compound is a chiral amino acid derivative that serves as a critical building block in modern pharmaceutical development, particularly in the synthesis of drugs targeting neurological disorders.[1][2][3] The precise three-dimensional arrangement of atoms within its solid state—the crystal structure—profoundly influences its physicochemical properties, including stability, solubility, and bioavailability. Understanding this structure is therefore not merely an academic exercise but a fundamental necessity for robust drug design and formulation. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and definitive structural elucidation of this compound using single-crystal X-ray diffraction (SC-XRD). It is intended for researchers, scientists, and drug development professionals seeking to establish a self-validating protocol for the crystallographic analysis of this and similar pharmaceutical intermediates.

Introduction: The Significance of Solid-State Characterization

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. For a chiral molecule like (R)-3-Amino-5-phenylpentanoic acid, the conformation adopted in the crystal lattice and the network of intermolecular interactions dictate its material properties. X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid, providing an unambiguous 3D map of electron density.[4] This information is paramount for:

-

Confirming Absolute Stereochemistry: Unambiguously verifying the (R)-configuration of the chiral center.

-

Identifying Polymorphs: Discovering different crystal packing arrangements that can have distinct physical properties.

-

Guiding Formulation: Understanding hydrogen bonding networks and crystal packing to predict and control properties like dissolution rate and hygroscopicity.[5]

-

Informing Computational Modeling: Providing an accurate, experimentally determined structure as a starting point for further in silico studies.

This document outlines the complete workflow, from material synthesis to final structural analysis, explaining the causality behind each critical step.

Synthesis and Preparation of High-Purity Material

A prerequisite for successful crystallization is the synthesis of high-purity starting material. While various synthetic routes exist for amino acids[6], a common and effective approach involves the asymmetric reduction of a suitable precursor. The following protocol is a representative method for obtaining the parent free amino acid.

Experimental Protocol 2.1: Synthesis of (R)-3-Amino-5-phenylpentanoic acid

This protocol is based on established methods of enantioselective synthesis.[6]

-

Precursor Synthesis: Begin with the synthesis of an appropriate α,β-unsaturated ester or a β-keto ester, which serves as the prochiral substrate.

-

Asymmetric Hydrogenation:

-

In a nitrogen-purged reaction vessel, dissolve the precursor in degassed methanol.

-

Introduce a chiral catalyst, such as a Rhodium-DiPAMP complex. The choice of a chiral catalyst is crucial as it creates a chiral environment that favors the formation of one enantiomer over the other.[6]

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature for 12-24 hours.

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Hydrolysis and Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Add an aqueous solution of lithium hydroxide (LiOH) to hydrolyze the ester to the corresponding carboxylic acid.

-

Stir for 2-4 hours at room temperature.

-

Acidify the reaction mixture to a pH of approximately 2 using 1M HCl. This protonates the carboxylate and ensures the product is in its free acid form.

-

Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel to obtain the pure (R)-3-Amino-5-phenylpentanoic acid. Purity should be assessed by NMR and HPLC (chiral column if necessary) to be >98%.

-

Diagram: Synthesis Workflow

Caption: High-level workflow for the synthesis of the parent amino acid.

Protocol for Single Crystal Growth

The most challenging step in X-ray crystallography is often growing a single crystal of sufficient size and quality.[4] For amino acid hydrochlorides, slow evaporation from a mixed solvent system is a robust method. The hydrochloride salt is formed in situ.

Experimental Protocol 3.1: Crystallization of the Hydrochloride Salt

-

Salt Formation & Dissolution:

-

Accurately weigh 50 mg of high-purity (R)-3-Amino-5-phenylpentanoic acid (Purity ≥ 98%) into a clean 10 mL glass vial.

-

Add 2 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Ethanol acts as the primary solvent while water aids in dissolution and can participate in the crystal lattice.

-

Add a stoichiometric equivalent of hydrochloric acid (e.g., using a standardized 1M HCl solution). This step is critical to form the hydrochloride salt in situ, which often has better crystallization properties than the zwitterionic free amino acid.

-

Gently warm the vial to approximately 40°C and sonicate for 5 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.

-

-

Slow Evaporation:

-

Loosely cap the vial or cover it with paraffin film perforated with a few pinholes. The goal is to allow the solvent to evaporate very slowly over several days to weeks. Rapid evaporation leads to the formation of polycrystalline powder, not single crystals.

-

Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory bench) at a constant temperature (e.g., 20°C).

-

-

Crystal Harvesting:

-

Monitor the vial daily without disturbing it. Crystals should appear within 3-14 days.

-

Once well-formed, block-like crystals of approximately 0.1-0.3 mm in dimension are observed, carefully harvest them using a nylon loop or a fine needle.

-

Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation upon exposure to the X-ray beam.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4]

Diagram: SC-XRD Experimental Workflow

Caption: Step-by-step process for determining a crystal structure via SC-XRD.

Experimental Protocol 4.1: Data Collection and Structure Refinement

-

Crystal Mounting and Screening:

-

Mount the oil-coated crystal onto a goniometer head.

-

Place the mounted crystal in a cold nitrogen stream (typically 100 K). This minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality data.

-

Perform an initial screening to determine the crystal quality and obtain the unit cell parameters.

-

-

Data Collection:

-

Using a modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, collect a full sphere of diffraction data. The choice of wavelength depends on the crystal's unit cell size and elemental composition.

-

Data collection strategy involves a series of scans (e.g., ω-scans) at different detector and crystal orientations to measure the intensities of as many unique reflections as possible.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

-

Apply corrections for Lorentz factor, polarization, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. This step solves the "phase problem" in crystallography.[7]

-

-

Structure Refinement:

-

Refine the initial atomic model against the experimental data using full-matrix least-squares methods. This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

-

The final refinement quality is assessed using metrics like R1, wR2, and Goodness-of-Fit (GooF).

-

Expected Structural Features and Data Analysis

While the specific crystal structure of this compound is not publicly documented at the time of writing, we can predict its key features based on the known structures of other amino acid hydrochlorides.[8][9]

Molecular Conformation

The molecule consists of a flexible pentanoic acid chain. The conformation will be defined by several key torsion angles. The ammonium group (-NH₃⁺) and the carboxylic acid group (-COOH) will be fully protonated, a state typical for amino acid hydrochlorides in the solid state.

Intermolecular Interactions: The Hydrogen Bond Network

The crystal packing will be dominated by a robust network of hydrogen bonds. The primary hydrogen bond donors are the ammonium group (N-H) and the carboxylic acid hydroxyl group (O-H). The primary acceptors are the chloride ion (Cl⁻) and the carboxylic acid carbonyl oxygen (C=O). We anticipate a network where:

-

Each chloride ion is an acceptor for multiple N-H···Cl⁻ and O-H···Cl⁻ hydrogen bonds.

-

The ammonium group donates hydrogen bonds to neighboring chloride ions and possibly carbonyl oxygen atoms.

-

The carboxylic acid groups may form hydrogen-bonded dimers or chains.

This extensive hydrogen bonding network is the primary force governing the crystal packing and is responsible for the material's stability.[8]

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes the kind of data that would be generated from a successful SC-XRD experiment. The values are representative for a small organic molecule.

| Parameter | Hypothetical Value | Significance |

| Chemical Formula | C₁₁H₁₆ClNO₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 229.70 g/mol | Molecular mass. |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁ (common for chiral molecules) | Defines the symmetry operations within the unit cell. |

| a, b, c (Å) | a ≈ 7, b ≈ 5, c ≈ 14 Å | Dimensions of the unit cell. |

| α, β, γ (°) | α = 90, β ≈ 97, γ = 90 ° | Angles of the unit cell. |

| Volume (ų) | ~680 ų | Volume of a single unit cell. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Temperature | 100(2) K | Temperature at which data was collected. |

| Wavelength (λ) | 0.71073 Å (Mo Kα) | Wavelength of the X-rays used. |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 | Indicators of the agreement between the model and the experimental data. |

| Goodness-of-fit (GooF) on F² | ~1.05 | Should be close to 1.0 for a good refinement. |

Conclusion

This technical guide provides a rigorous, end-to-end methodology for determining the crystal structure of this compound. By following these self-validating protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional atomic model of the molecule. This structural information is not only fundamental to understanding the solid-state chemistry of this important pharmaceutical building block but is also a critical asset for informed drug development, formulation, and intellectual property protection.

References

-

Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... - ResearchGate. (URL: [Link])

-

XRD scans of amino acid samples: (a) L-LysHCl in the original... - ResearchGate. (URL: [Link])

-

High-Purity this compound for Pharmaceutical Synthesis and Research - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

-

(R)-5-Amino-5-phenylpentanoic acid hydrochloride | CAS 1810074-59-9. (URL: [Link])

-

Exploring the Chemical Properties and Uses of L-2-Amino-5-phenyl-pentanoic Acid. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

X-ray studies on crystalline complexes involving amino acids and peptides. (URL: [Link])

-

X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - NIH. (URL: [Link])

-

This compound CAS#: 147228-37-3; ChemWhat Code: 87350. (URL: [Link])

- US5118815A - Method for crystallization of amino acids - Google P

-

Uncovering the unique characteristics of different groups of 5-HT5AR ligands with reference to their interaction with the target protein - PMC - PubMed Central. (URL: [Link])

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])

-

26.4: Synthesis of Amino Acids - Chemistry LibreTexts. (URL: [Link])

- Crystallization of amino acid - JPS5939857A - Google P

-

How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

-

Sourcing High-Purity (R)-3-Amino-5-phenylpentanoic Acid HCl: A Buyer's Guide. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the In-Vitro Characterization of (R)-3-Amino-5-phenylpentanoic acid hydrochloride

Introduction

(R)-3-Amino-5-phenylpentanoic acid hydrochloride, the pharmacologically active enantiomer of Phenibut, is a compound of significant interest in neuropharmacology.[1][2] As a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its unique phenyl ring addition facilitates passage across the blood-brain barrier, enabling it to exert effects on the central nervous system.[3][4] This guide provides an in-depth exploration of the essential in-vitro methodologies required to characterize its molecular interactions and functional activity, focusing on its primary targets: the GABA type B (GABA-B) receptor and the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][5]

The following sections are designed to provide not just protocols, but the strategic rationale behind them, empowering researchers to generate robust and reproducible data for drug discovery and mechanistic studies.

Section 1: Dual-Target Molecular Profile

The pharmacological activity of (R)-3-Amino-5-phenylpentanoic acid is predominantly attributed to its action at two distinct molecular targets. Understanding this dual mechanism is critical for interpreting in-vitro data and predicting in-vivo effects.

-

GABA-B Receptor Agonism: (R)-3-Amino-5-phenylpentanoic acid acts as an agonist at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[5][6] Upon activation, the receptor couples to Gαi/o proteins, leading to downstream signaling cascades that include the inhibition of adenylyl cyclase and modulation of ion channel activity.[6][7] The (R)-enantiomer is responsible for the compound's affinity for the GABA-B receptor, whereas the (S)-enantiomer is largely inactive at this site.[1]

-

Voltage-Gated Calcium Channel (VGCC) Modulation: The compound also binds to the α2-δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[1][8][9] This interaction is crucial for its anti-nociceptive and anxiolytic properties.[1][3] Notably, studies have shown that (R)-3-Amino-5-phenylpentanoic acid has a higher binding affinity for the α2-δ subunit than for the GABA-B receptor, suggesting this may be its primary mechanism of action.[1][10]

The following diagram illustrates the primary signaling pathways initiated by the binding of (R)-3-Amino-5-phenylpentanoic acid to its principal targets.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Experimental Protocol [11]

-

Reagent Preparation:

-

Membranes: Use the same brain membrane preparation as for the binding assay.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.

-

GDP: Add to the assay buffer at a final concentration of ~30 µM to ensure G-proteins are in their inactive state at baseline.

-

[³⁵S]GTPγS: Prepare at a final concentration of ~0.05 nM.

-

-

Assay Procedure:

-

In a 96-well plate, incubate membranes (10-15 µg protein) with varying concentrations of (R)-3-Amino-5-phenylpentanoic acid in the presence of GDP.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Basal binding: Measured in the absence of an agonist.

-

Non-specific binding: Measured in the presence of a high concentration of unlabeled GTPγS.

-

-

Separation, Detection, and Analysis:

-

The termination, filtration, and counting steps are identical to the radioligand binding assay.

-

Plot the stimulated [³⁵S]GTPγS binding (as a percentage over basal) against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

Downstream Functional Assessment: cAMP Inhibition Assay

Scientific Rationale: As the Gαi subunit of the GABA-B receptor inhibits adenylyl cyclase, a downstream functional consequence is a decrease in intracellular cyclic AMP (cAMP). [6][12]Measuring this reduction provides a cell-based confirmation of the compound's functional agonism. This is typically done by first stimulating cells with an agent like forskolin to raise cAMP levels, and then measuring the ability of the test compound to reverse this increase. [12] Experimental Protocol: HTRF or Luminescence-Based cAMP Assay [13][14][15]

-

Cell Culture: Use a cell line stably expressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Procedure:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of (R)-3-Amino-5-phenylpentanoic acid.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a specified period (e.g., 30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

-

Detection:

-

Detect cAMP levels using a commercial kit based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or luciferase-based systems (e.g., cAMP-Glo™). [14][16]These are typically competition immunoassays where cellular cAMP competes with a labeled cAMP tracer. [15]4. Data Analysis:

-

The signal (e.g., fluorescence ratio or luminescence) is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the log concentration of the test compound to determine the IC50 value, representing the potency for inhibiting forskolin-stimulated cAMP production.

-

Conclusion

The in-vitro characterization of this compound requires a multi-faceted approach that addresses its dual mechanism of action. By integrating competitive radioligand binding assays to determine affinity with functional assays like [³⁵S]GTPγS and cAMP measurements to assess efficacy and potency, researchers can build a comprehensive pharmacological profile. The data consistently show that while the compound is a functional agonist at GABA-B receptors, its significantly higher affinity for the α2-δ subunit of voltage-gated calcium channels suggests this interaction is a primary driver of its overall pharmacological effect. This guide provides the foundational methods and scientific rationale to empower researchers in the precise and effective in-vitro study of this and similar neuropharmacological agents.

References

-

Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Available at: [Link]

-

Zvejniece, L., et al. (2015). R-phenibut Binds to the α2-δ Subunit of Voltage-Dependent Calcium Channels and Exerts Gabapentin-Like Anti-Nociceptive Effects. PubMed. Available at: [Link]

-

Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Available at: [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

-

Zvejniece, L., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. RSU Research Portal. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

-

Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

-

Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. Available at: [Link]

-

Reddit. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects (2015). r/Nootropics. Available at: [Link]

-

ResearchGate. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF. ResearchGate. Available at: [Link]

-

Chalifoux, J. R., & Carter, A. G. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PubMed Central. Available at: [Link]

-

Scilit. (2015). R-phenibut binds to the α2–δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Scilit. Available at: [Link]

-

Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Chem-Impex. Available at: [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

-

Lee, M., & Kim, Y. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PubMed Central. Available at: [Link]

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. PubMed. Available at: [Link]

-

Reddit. (2018). How Significant Are Pehnibut's Effects On The GABA-B Receptors. r/AskDrugNerds. Available at: [Link]

-

ResearchGate. (n.d.). Concentration-response curves for GABA in the [ 35 S]GTP S bind. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Baclofen. Wikipedia. Available at: [Link]

-

American Elements. (n.d.). (R)-5-Amino-5-phenylpentanoic acid hydrochloride. American Elements. Available at: [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

-

Wikipedia. (n.d.). GABAB receptor. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-phenylpentanoic acid. PubChem. Available at: [Link]

-

ChemWhat. (n.d.). This compound. ChemWhat. Available at: [Link]

-

Arslan, M. A., et al. (1988). DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat. PubMed. Available at: [Link]

Sources

- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. science.rsu.lv [science.rsu.lv]

- 9. Baclofen - Wikipedia [en.wikipedia.org]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cAMP-Glo™ Assay [promega.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Gabapentinoids: Elucidating the Role of the α2δ-1 Subunit

Executive Summary: Analogues of (R)-3-Amino-5-phenylpentanoic acid belong to a class of drugs known as gabapentinoids, which includes the widely prescribed medications gabapentin and pregabalin.[1] Despite their structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action does not involve direct interaction with GABA receptors.[2][3] Instead, these compounds exert their therapeutic effects—primarily as anticonvulsants, analgesics for neuropathic pain, and anxiolytics—by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5] This binding event modulates calcium channel trafficking and function, leading to a reduction in the presynaptic release of excitatory neurotransmitters.[5][6] This guide provides an in-depth exploration of this mechanism, detailing the molecular interactions, the downstream physiological consequences, and the key experimental methodologies used to validate these findings.

Introduction: Beyond the GABA Analogue Misconception

The Gabapentinoid Family: From Gabapentin to Novel Analogues

The gabapentinoid class of drugs was initially designed based on the structure of GABA, with the goal of creating centrally active GABAergic agents.[3] Gabapentin and its more potent successor, pregabalin, are cornerstone therapies for several neurological and psychiatric conditions.[2][5] The compound class is defined by an amino acid structure, and research into novel analogues, such as those derived from (R)-3-Amino-5-phenylpentanoic acid, continues to explore new therapeutic possibilities by modifying the core pharmacophore.

Therapeutic Landscape: Neuropathic Pain, Epilepsy, and Anxiety Disorders

Gabapentinoids are established as first-line treatments for various neuropathic pain conditions, including diabetic neuropathy and postherpetic neuralgia.[2][7] They are also used as adjunctive therapy for partial seizures in epilepsy and for the treatment of generalized anxiety disorder.[5][8][9] Their efficacy in these seemingly disparate conditions is linked by a common underlying theme: the modulation of neuronal hyperexcitability.

Debunking the Myth: No Direct Action on GABA Receptors

A critical point of clarification is that gabapentinoids do not bind to GABA-A or GABA-B receptors, nor do they significantly alter GABA synthesis, metabolism, or transport at clinically relevant concentrations.[1][2][3] While some studies have noted effects on GABA synthesis at very high, non-clinical concentrations, the primary therapeutic mechanism is independent of direct GABAergic activity.[3][6]

The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels (VGCCs)

Architecture of the VGCC Complex

Voltage-gated calcium channels are multimeric protein complexes crucial for regulating intracellular calcium levels and, consequently, neurotransmitter release. They are typically composed of a pore-forming α1 subunit and auxiliary subunits (β, γ, and α2δ) that modulate channel trafficking, localization, and biophysical properties.[4][10]

The α2δ-1 Subunit: More Than Just an Auxiliary Protein

The α2δ subunit is a heavily glycosylated extracellular protein that is tethered to the plasma membrane. It plays a vital role in promoting the trafficking and cell surface expression of the VGCC complex.[8] Gabapentinoids, including pregabalin and gabapentin, bind with high affinity to the α2δ-1 and α2δ-2 isoforms.[1][11][12] Beyond its role in channel trafficking, α2δ-1 has also been implicated in promoting excitatory synaptogenesis through interactions with proteins like thrombospondins, a process that is inhibited by gabapentin.[4][11]

Pathophysiological Relevance: Upregulation of α2δ-1 in Neuropathic Pain

A key insight into the efficacy of gabapentinoids in neuropathic pain comes from the observation that α2δ-1 expression is significantly upregulated in dorsal root ganglion (DRG) neurons following peripheral nerve injury.[9][11][13] This upregulation is causally linked to the development of allodynia (pain from a non-painful stimulus) and hyperalgesia.[13] Transgenic mice overexpressing α2δ-1 exhibit pain-like behaviors even without nerve damage, highlighting the subunit's critical role in pain pathophysiology.[4] This disease-state overexpression may create a wider therapeutic window, enhancing the drug's efficacy where it is needed most.

Core Mechanism of Action: A Multi-faceted Modulation

High-Affinity Binding to α2δ-1: The Initiating Event

The therapeutic cascade begins with the selective binding of the gabapentinoid to the α2δ-1 subunit.[5] This interaction does not directly block the calcium channel pore but rather initiates a series of events that culminate in reduced neuronal excitability.[1][4]

The Downstream Effect: Attenuation of Excitatory Neurotransmitter Release

The primary functional consequence of gabapentinoid binding is a reduction in the synaptic release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][5][6] By dampening the release of these neurotransmitters from hyperexcited presynaptic terminals, gabapentinoids effectively reduce the transmission of pain signals and lower the likelihood of seizure activity.

A Trafficking-Based Hypothesis: Impeding the Journey of α2δ-1 to the Presynaptic Terminal

Substantial evidence suggests that the mechanism is not based on acute channel blockade but on the disruption of protein trafficking.[8] Chronic treatment with gabapentinoids has been shown to impair the anterograde trafficking of the α2δ-1 subunit from the neuronal cell body (in the DRG) to presynaptic terminals in the spinal cord.[13] This reduces the number of functional calcium channels at the synapse, thereby decreasing calcium influx and subsequent neurotransmitter release.[11][13]

Caption: Proposed signaling pathway for (R)-3-Amino-5-phenylpentanoic acid analogues.

Structure-Activity Relationship (SAR) and Binding Site Characterization

The Gabapentinoid Pharmacophore: Key Structural Features

The ability of these compounds to bind to the α2δ-1 subunit is highly dependent on their structure. They are amino acids, and the presence of both the amino and carboxylic acid groups is crucial. The size and conformation of the lipophilic side chain (e.g., the phenylpentyl group in the topic compound) determines the potency and selectivity of the analogue.

Stereoselectivity: The Importance of a Chiral Center

Binding to the α2δ-1 subunit is stereoselective. For instance, pregabalin is the (S)-enantiomer of 3-isobutyl-GABA, which is significantly more potent than its (R)-enantiomer. This underscores the specific three-dimensional arrangement required for optimal interaction with the binding site.

Molecular Insights: The α2δ-1 Binding Pocket Revealed by Cryo-EM

Recent advances in cryogenic electron microscopy (cryo-EM) have provided high-resolution structures of the VGCC complex with gabapentin bound.[14] These studies reveal that gabapentin sits within a binding pocket in the dCache1 domain of the α2δ-1 subunit, completely encapsulated.[14] This structural information is invaluable for the rational design of new, more potent, and selective analogues.

Key Validation: The R217A Mutation Abolishes Analgesic Efficacy

The definitive proof that α2δ-1 is the therapeutic target came from studies using knock-in mice with a single amino acid mutation (Arginine to Alanine at position 217, or R217A) in the α2δ-1 protein.[15][16] This mutation dramatically reduces the binding of pregabalin and completely abolishes its analgesic effects in neuropathic pain models, without altering the baseline pain responses of the mice.[16] This provides conclusive evidence that the drug's therapeutic action is mediated through this specific molecular interaction.[16]

Table 1: Comparative Binding Affinities of Select Gabapentinoids for the α2δ-1 Subunit

| Compound | Binding Affinity (Kd or Ki) | Source |

|---|---|---|

| Gabapentin | ~59 nM | [11] |

| Pregabalin | ~30-90 nM (Varies by assay) | [5][12] |

| Mirogabalin | ~15-30 nM |[17] |

Note: Affinity values can vary based on the specific radioligand, tissue preparation, and assay conditions used.

Key Experimental Methodologies for Mechanistic Elucidation

To validate the mechanism of action of novel (R)-3-Amino-5-phenylpentanoic acid analogues, a tiered approach combining in vitro binding assays with in vivo functional assessments is essential.

Protocol: Radioligand Binding Assay for α2δ-1 Affinity

This protocol determines the binding affinity of a test compound for the α2δ-1 subunit by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of a test analogue for the α2δ-1 subunit.

-

Materials:

-

Porcine or rat brain cortical membranes (source of α2δ-1).[18]

-

[³H]-Gabapentin or [³H]-Pregabalin (radioligand).[17]

-

Test compound (e.g., (R)-3-Amino-5-phenylpentanoic acid analogue).

-

Non-specific binding control (e.g., high concentration of unlabeled gabapentin).

-

HEPES buffer, scintillation fluid, glass fiber filters, scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize brain cortex tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand (~2-5 nM [³H]-Gabapentin) and varying concentrations of the test compound (typically from 1 pM to 100 µM).

-

Controls: Prepare wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled gabapentin).

-

Incubation: Add the membrane preparation to all wells. Incubate at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific DPM from total DPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Protocol: In Vivo Assessment of Analgesia in a Neuropathic Pain Model (Spinal Nerve Ligation)

This protocol assesses the ability of a test compound to reverse tactile allodynia, a hallmark of neuropathic pain, in a validated animal model.[13]

-

Objective: To evaluate the analgesic efficacy of a test analogue in vivo.

-

Model: Spinal Nerve Ligation (SNL) in rats or mice.

-

Materials:

-

Adult male Sprague-Dawley rats.

-

Surgical instruments, isoflurane anesthetic.

-

Test compound and vehicle control.

-

Von Frey filaments (a set of calibrated fibers that exert a specific force).

-

-

Methodology:

-

Baseline Testing: Before surgery, habituate the animals to the testing environment (e.g., an elevated mesh platform). Measure the baseline paw withdrawal threshold (PWT) by applying von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal reflex is elicited.

-

SNL Surgery: Anesthetize the animal. Surgically expose the L5 and L6 spinal nerves and ligate them tightly. Close the incision. This procedure induces a state of chronic neuropathic pain in the ipsilateral (operated side) hind paw.

-

Post-Operative Validation: Allow the animals to recover for 7-14 days. Re-measure the PWT. A significant decrease in the PWT on the ipsilateral side compared to the contralateral side and the pre-surgery baseline confirms the development of tactile allodynia.

-

Drug Administration: Administer the test compound (or vehicle) via a relevant route (e.g., intraperitoneal injection, oral gavage).

-

Efficacy Testing: At a predetermined time point after drug administration (e.g., 60 minutes), measure the PWT again.

-

Data Analysis: A significant increase in the PWT on the ipsilateral side in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect. The data is often expressed as the percent reversal of allodynia.

-

Caption: A streamlined experimental workflow for evaluating novel gabapentinoid analogues.

Conclusion and Future Directions

The mechanism of action of (R)-3-Amino-5-phenylpentanoic acid analogues and other gabapentinoids is now understood with significant clarity. It is a mechanism rooted not in mimicking an inhibitory neurotransmitter, but in targeting an auxiliary subunit of a voltage-gated ion channel to subtly dampen excessive neuronal communication. The binding to the α2δ-1 subunit, leading to impaired channel trafficking and reduced neurotransmitter release, represents a sophisticated approach to normalizing pathological hyperexcitability.

Future research will likely focus on developing analogues with improved pharmacokinetic properties, greater selectivity for α2δ-1 over α2δ-2 to potentially reduce side effects, and exploring the role of these compounds in other conditions characterized by α2δ-1 upregulation. The detailed structural and functional knowledge gained provides a solid foundation for the rational design of the next generation of gabapentinoid therapeutics.

References

- Gabapentin - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnYsDWAKflee1-x5TMyzUNGmkruZMB3BtVjhOh3UaqG13eU2vNaWUrkGIKdrS3ZgNnqh19lqkr9vXOJKzg_ugFgYiMRSLRlJPR8-5sT4k53nTQX2ZeayEwCu003B5_GbBbbb8=]

- Tran-Van-Minh, A., & Dolphin, A. C. (2012). Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. Epilepsy Currents, 12(4), 147-151. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3425458/]

- Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45. [URL: https://pubmed.ncbi.nlm.nih.gov/9243306/]

- Rosenberg, H. (2025). Gabapentinoids. EM Quick Hits Videos | Emergency Medicine Cases. [URL: https://emergencymedicinecases.com/em-quick-hits/gabapentinoids/]

- Patsnap Synapse. (2024). What is the mechanism of Gabapentin? [URL: https://www.patsnap.

- Patel, R., & Dickenson, A. H. (2016). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 10(2), 104-112. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4829399/]

- Brooke, R. A., et al. (2014). Altered expression of the voltage-gated calcium channel subunit α2δ-1: A comparison between two experimental models of epilepsy and a sensory nerve ligation model of neuropathic pain. Neuroscience Letters, 561, 139-144. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3960368/]

- Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [URL: https://pubmed.ncbi.nlm.nih.gov/17126531/]

- Pregabalin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pregabalin]

- Dolphin, A. C. (2012). Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. ResearchGate. [URL: https://www.researchgate.net/publication/229087093_Calcium_Channel_a2d_Subunits_in_Epilepsy_and_as_Targets_for_Antiepileptic_Drugs]

- Field, M. J., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Clinical and Experimental Pharmacology and Physiology, 33(12), 1167-1173. [URL: https://www.clinpgx.com/article/S0305-1870(06)00244-8/fulltext]

- Bauer, C. S., et al. (2009). The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin. Journal of Neuroscience, 29(13), 4076-4088. [URL: https://www.jneurosci.org/content/29/13/4076]

- Patel, R., et al. (2017). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pain, 158 Suppl 1, S42-S49. [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/papr.12244]

- Michell, M. J., et al. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Neuropharmacology, 61(4), 850-858. [URL: https://pubmed.ncbi.nlm.nih.gov/21864529/]

- Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [URL: https://www.pnas.org/doi/10.1073/pnas.0606013103]

- Fink, K., et al. (2002). Pregabalin activity in standardized receptor-binding assays. Epilepsy Research, 50(1-2), 177-184. [URL: https://www.researchgate.net/publication/11264871_Pregabalin_activity_in_standardized_receptor-binding_assays]

- Chen, J. S., & Minor, D. L. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 13(1), 6690. [URL: https://www.

- Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine. Analytical Biochemistry, 255(2), 236-243. [URL: https://pubmed.ncbi.nlm.nih.gov/9451509/]

- Chen, J. S., & Minor, D. L. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 13(1), 6690. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9637845/]

Sources

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. Gabapentin - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 7. emergencymedicinecases.com [emergencymedicinecases.com]

- 8. Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Altered expression of the voltage-gated calcium channel subunit α2δ-1: A comparison between two experimental models of epilepsy and a sensory nerve ligation model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jneurosci.org [jneurosci.org]

- 14. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural basis for CaVα2δ:gabapentin binding [ouci.dntb.gov.ua]

- 18. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (R)-3-Amino-5-phenylpentanoic acid hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (R)-3-Amino-5-phenylpentanoic acid hydrochloride (Molecular Formula: C₁₁H₁₆ClNO₂, Molecular Weight: 229.70 g/mol ). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this chiral β-amino acid derivative. By leveraging foundational spectroscopic principles and comparative data from analogous structures, we present a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound is a chiral amino acid derivative that serves as a valuable building block in pharmaceutical and biochemical research. Its structure, featuring a β-amino group, a carboxylic acid, and a phenylpentyl backbone, makes it a key component in the synthesis of peptidomimetics and other bioactive molecules. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery and development. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's constitution and stereochemistry. This guide will delve into the theoretical and practical aspects of obtaining and interpreting NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition is critical for reproducibility. The following protocol outlines the key steps for obtaining high-quality NMR spectra of the target compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The hydrochloride salt form means the amino group will be protonated (-NH₃⁺), and a suitable deuterated solvent such as D₂O or DMSO-d₆ should be used. In D₂O, the acidic protons (from -COOH and -NH₃⁺) will exchange with deuterium and will likely not be observed.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-Ar (aromatic) | 7.20 - 7.40 | multiplet | - | 5H |

| H-3 | 3.50 - 3.70 | multiplet | ~6-8 | 1H |

| H-5 | 2.65 - 2.85 | triplet | ~7.5 | 2H |

| H-2 | 2.50 - 2.70 | multiplet (dd) | J(H2a,H2b) ≈ 15-17, J(H2,H3) ≈ 6-8 | 2H |

| H-4 | 1.80 - 2.00 | multiplet | ~7-8 | 2H |

-

Causality of Chemical Shifts: The aromatic protons (H-Ar) are expected in the typical downfield region of 7.20-7.40 ppm due to the deshielding effect of the ring current. The methine proton at the chiral center (H-3) is adjacent to the electron-withdrawing -NH₃⁺ group, shifting it downfield to approximately 3.50-3.70 ppm. The benzylic protons (H-5) are deshielded by the adjacent phenyl ring, placing their signal around 2.65-2.85 ppm. The protons on C-2, being adjacent to the carboxylic acid group, are expected around 2.50-2.70 ppm. The protons on C-4 are in a standard aliphatic environment and are expected at a more upfield position of 1.80-2.00 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 175 - 178 |

| C-Ar (quaternary) | 140 - 142 |

| C-Ar (CH) | 128 - 129 |

| C-Ar (CH) | 126 - 127 |

| C-3 | 48 - 52 |

| C-2 | 38 - 42 |

| C-5 | 33 - 36 |

| C-4 | 30 - 33 |

-

Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (175-178 ppm). The aromatic carbons show characteristic shifts, with the quaternary carbon attached to the alkyl chain appearing around 140-142 ppm and the protonated carbons appearing between 126-129 ppm. The carbon bearing the amino group (C-3) is expected in the 48-52 ppm range. The remaining aliphatic carbons (C-2, C-4, and C-5) will appear in the upfield region, with their specific shifts influenced by their proximity to the electron-withdrawing groups and the phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for Mass Spectrometric Analysis.

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this compound.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Interpretation |

| 230.12 | [M+H]⁺ (protonated molecule, C₁₁H₁₆NO₂⁺ + H⁺) |

| 212.11 | [M+H - H₂O]⁺ (loss of water) |

| 184.11 | [M+H - H₂O - CO]⁺ (loss of water and carbon monoxide) |

| 117.09 | [C₉H₁₃]⁺ (tropylium ion fragment) |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

-

Authoritative Grounding in Fragmentation: The protonated molecule, [M+H]⁺, would be expected at an m/z corresponding to the molecular weight of the free base (193.24 g/mol ) plus a proton, giving a value around 194.12. However, the provided molecular weight of 229.70 g/mol is for the hydrochloride salt. The mass spectrum will show the mass of the organic cation. The free base has a formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Therefore, the protonated molecule [C₁₁H₁₅NO₂ + H]⁺ will have an m/z of approximately 194.12. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group. A significant fragmentation pathway for compounds containing a phenylalkyl chain is the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation or tropylium ion at m/z 91.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted NMR, IR, and MS data, grounded in established scientific principles, offer a detailed molecular fingerprint. Researchers and drug development professionals can use this guide as a reference for interpreting their own experimental data, ensuring the quality and integrity of this important pharmaceutical building block.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Human Metabolome Database. (n.d.). 5-Aminopentanoic acid (HMDB0003355). [Link]

-

NIST Chemistry WebBook. (n.d.). Pentanoic acid, 3-methyl-. [Link]

Discovery and Isolation of Statine-Like Amino Acids: From Natural Products to Strategic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, isolation, and synthesis of statine and its analogs. Statine, the uncommon γ-amino acid (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a cornerstone of modern medicinal chemistry. Its unique structure serves as a transition-state analog for aspartic proteases, making it a critical pharmacophore in a class of highly potent enzyme inhibitors. This document delves into the historical context of its discovery, classical isolation techniques, and the evolution of sophisticated synthetic strategies, offering field-proven insights for professionals in drug development and chemical research.

The Genesis: Discovery of Pepstatin and the Unveiling of Statine

The story of statine is inextricably linked to the discovery of pepstatin. In the early 1970s, researchers investigating microbial metabolites isolated a potent inhibitor of the aspartyl protease pepsin from various species of Actinomyces.[1][2] This hexapeptide, named pepstatin, was found to have the sequence Iva-Val-Val-Sta-Ala-Sta, revealing the presence of a novel amino acid.[1]

Structural elucidation identified this new component as 4-amino-3-hydroxy-6-methylheptanoic acid, which was given the name statine . The inhibitory power of pepstatin was quickly attributed to the two statine residues.[2] The (3S,4S) stereochemistry of the statine unit is crucial for its biological activity, as it mimics the tetrahedral transition state of a peptide bond during protease-mediated hydrolysis. This discovery launched statine into prominence as a lead structure for designing highly specific and potent protease inhibitors, including those targeting renin and HIV protease.[2][3]

Workflow: From Microbial Culture to Isolated Amino Acid

The initial isolation of statine relied on the acid hydrolysis of pepstatin obtained from fermentation broths. This classical biochemical approach, while foundational, is non-scalable for producing large quantities of statine and does not allow for the creation of diverse analogs.

Caption: Classical workflow for isolating statine from natural pepstatin.

The Synthetic Challenge: Strategies for Stereocontrolled Synthesis

The demand for enantiomerically pure statine and its analogs for structure-activity relationship (SAR) studies necessitated the development of robust chemical syntheses. The primary challenge lies in the stereocontrolled formation of the two adjacent chiral centers at C3 (hydroxyl) and C4 (amino). Various strategies have emerged, broadly categorized into chiral pool synthesis and asymmetric synthesis.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

This approach utilizes readily available, inexpensive chiral molecules as starting materials. The inherent stereochemistry of the starting material is transferred through a series of reactions to the final statine product.

Detailed Protocol: Synthesis of (3S,4S)-Statine from D-Glucosamine

D-Glucosamine, a common amino sugar, provides a robust chiral scaffold for synthesizing threo-β-hydroxy-γ-amino acids like statine. This protocol is adapted from methodologies developed for this purpose.[4]

Objective: To transform D-glucosamine into a key oxazolidine intermediate suitable for elaboration into (3S,4S)-statine.

Step 1: Protection and Initial Transformation

-

Protect the amine of D-glucosamine.

-

Selectively protect the primary hydroxyl group.

-

Perform oxidative cleavage of the vicinal diols to form a dialdehyde.

Step 2: Carbon Degradation and Elimination